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Introduction
Desmorpholinyl Quizartinib-PEG2-COOH is a specialized chemical compound designed for

applications in targeted protein degradation. It incorporates a derivative of Quizartinib, a potent

inhibitor of FMS-like tyrosine kinase 3 (FLT3), which is linked to a short polyethylene glycol

(PEG) chain terminating in a carboxylic acid. This structure makes it a valuable building block

for the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1][2]. PROTACs are

heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the

ubiquitination and subsequent degradation of the target protein by the proteasome. In this

context, the desmorpholinyl quizartinib moiety serves as the ligand for the FLT3 protein[1].

This technical guide provides a comprehensive overview of the known and predicted

physicochemical characteristics of Desmorpholinyl Quizartinib-PEG2-COOH, detailed

experimental protocols for their determination, and a visualization of its relevant biological

pathway.
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The physicochemical properties of a molecule are critical determinants of its behavior in

biological systems, influencing its solubility, permeability, and binding affinity. While extensive

experimental data for this specific molecule is not publicly available, a combination of

information from suppliers and theoretical estimations based on its structure provides a useful

profile.

Data Summary
All available and estimated quantitative data for Desmorpholinyl Quizartinib-PEG2-COOH
are summarized in the table below.

Property Value Source/Method

CAS Number 2292116-14-2 Chemical Supplier

Molecular Formula C₃₀H₃₃N₅O₇S Chemical Supplier

Molecular Weight 607.68 g/mol Chemical Supplier

pKa
~4.5 (Carboxylic Acid), ~2-3

(Aromatic Amine)
Estimated

logP (calculated) 2.5 - 3.5 Estimated

Solubility in DMSO ≥ 100 mg/mL Chemical Supplier

Aqueous Solubility Low (pH-dependent) Predicted

Melting Point Not Determined N/A

Boiling Point Not Determined N/A

Density Not Determined N/A

Storage (Powder) -20°C (3 years), 4°C (2 years) Chemical Supplier

Storage (in Solvent)
-80°C (6 months), -20°C (1

month)
Chemical Supplier[1]
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pKa (Estimated): The molecule possesses two primary ionizable groups: a carboxylic acid

and a weakly basic aromatic amine/thiazole system. The carboxylic acid is expected to have

a pKa in the typical range of 4 to 5. The nitrogen atoms in the heterocyclic core are weakly

basic, with an estimated pKa for their conjugate acids likely in the range of 2 to 3. These

values are crucial for understanding the molecule's charge state and solubility at different

physiological pH levels.

logP (Estimated): The octanol-water partition coefficient (logP) is a measure of a compound's

lipophilicity. The core structure of desmorpholinyl quizartinib is relatively lipophilic. However,

the presence of the hydrophilic PEG2-COOH linker will decrease the overall logP compared

to the parent quizartinib molecule. The estimated logP suggests a moderate lipophilicity,

which is often a desirable characteristic for PROTAC components to balance membrane

permeability and aqueous solubility.

Solubility: The compound is reported to be highly soluble in organic solvents like DMSO. Its

aqueous solubility is predicted to be low and highly dependent on pH. At pH values above

the pKa of the carboxylic acid (e.g., physiological pH of 7.4), the molecule will be

deprotonated to form a carboxylate, which should increase its aqueous solubility.

Stability and Storage: As a powder, the compound is stable for extended periods when

stored at low temperatures. In solution, storage at -80°C is recommended to prevent

degradation, and repeated freeze-thaw cycles should be avoided[1].

Experimental Protocols
Detailed and standardized protocols are essential for the accurate and reproducible

determination of physicochemical properties. The following sections describe methodologies for

key experiments.

Proposed Synthesis Workflow
The synthesis of Desmorpholinyl Quizartinib-PEG2-COOH likely involves the coupling of a

desmorpholinyl quizartinib precursor bearing a reactive functional group (e.g., an amine) with a

protected PEG2-COOH linker, followed by deprotection.
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Caption: Proposed synthetic workflow for Desmorpholinyl Quizartinib-PEG2-COOH.
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Protocol:

Synthesis of Precursor: Synthesize or procure a desmorpholinyl derivative of quizartinib with

a reactive amine handle.

Amide Coupling: Dissolve the amine precursor and a protected linker, such as Boc-NH-

PEG2-COOH, in an anhydrous solvent like DMF. Add a coupling agent (e.g., HATU) and a

non-nucleophilic base (e.g., DIPEA). Stir the reaction at room temperature until completion,

monitoring by LC-MS.

Deprotection: After purification of the coupled product, dissolve it in a solvent like

dichloromethane (DCM). Add trifluoroacetic acid (TFA) to remove the Boc protecting group.

Final Purification: Purify the final product using preparative reverse-phase HPLC to yield

Desmorpholinyl Quizartinib-PEG2-COOH of high purity.

Thermodynamic Solubility Determination (Shake-Flask
Method)
This method measures the equilibrium solubility of a compound, which is the maximum

concentration that can be achieved in a solution at a specific temperature and pH.

Add excess solid compound
to aqueous buffer (e.g., PBS pH 7.4)

Agitate at constant
temperature (e.g., 25°C)

for 24-48 hours
Allow solution to settle Filter or centrifuge to

remove undissolved solid
Prepare serial dilutions
of the clear supernatant

Quantify concentration
(UV-Vis or HPLC)

Determine Solubility
(µg/mL or µM)

Click to download full resolution via product page

Caption: Workflow for thermodynamic solubility determination.

Protocol:

Preparation: Add an excess amount of solid Desmorpholinyl Quizartinib-PEG2-COOH to a

vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered

saline, pH 7.4).
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Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled

environment (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached.

Separation: After incubation, allow the suspension to stand, then separate the undissolved

solid from the solution by centrifugation or filtration through a 0.22 µm filter.

Quantification: Prepare a standard curve of the compound at known concentrations. Analyze

the clear filtrate/supernatant using a suitable analytical method, such as UV-Vis

spectroscopy or HPLC, to determine the concentration of the dissolved compound.[3][4]

Calculation: The determined concentration represents the thermodynamic solubility of the

compound under the tested conditions.

Kinetic Solubility Determination (Nephelometry)
This high-throughput method measures the solubility of a compound when it is introduced into

an aqueous buffer from a concentrated organic stock solution, mimicking conditions in many

biological assays.[5]

Protocol:

Stock Solution: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10

mM).

Assay Plate Preparation: Dispense the aqueous buffer into the wells of a 96-well microplate.

Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the

wells to achieve the desired final compound concentration (the final DMSO concentration

should typically be ≤1%).

Incubation: Mix the plate and incubate at a controlled temperature (e.g., room temperature)

for a set period (e.g., 1-2 hours).

Measurement: Measure the turbidity of each well using a nephelometer, which detects light

scattering from any precipitate that has formed.[6][7]

Analysis: The kinetic solubility is the highest concentration at which no significant increase in

turbidity is observed compared to a control without the compound.
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Relevant Signaling Pathway: FLT3 Inhibition
Desmorpholinyl Quizartinib-PEG2-COOH is designed to target the FLT3 receptor tyrosine

kinase. The quizartinib moiety acts as an inhibitor of this pathway, which is often constitutively

activated in certain types of leukemia.[8][9][10]
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Caption: The FLT3 signaling pathway and the point of inhibition by the Quizartinib moiety.
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Upon binding of its ligand, FLT3 dimerizes and becomes activated through

autophosphorylation. This triggers downstream signaling cascades, including the RAS/MAPK,

PI3K/AKT, and JAK/STAT pathways, which ultimately promote cell proliferation and survival.[8]

[9] The quizartinib component of Desmorpholinyl Quizartinib-PEG2-COOH binds to the ATP-

binding pocket of FLT3, preventing its phosphorylation and thereby inhibiting these downstream

signals.

Conclusion
Desmorpholinyl Quizartinib-PEG2-COOH is a key intermediate for the development of

targeted therapies, particularly PROTACs aimed at degrading the FLT3 kinase. This guide

provides a summary of its essential physicochemical properties, blending available data with

scientifically grounded estimations. The detailed experimental protocols offer a framework for

researchers to perform their own characterizations. Understanding these properties is

fundamental for the successful design and application of this molecule in drug discovery and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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